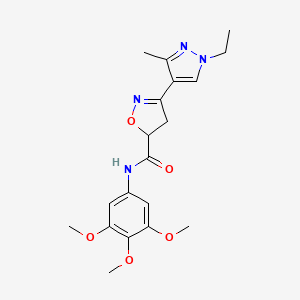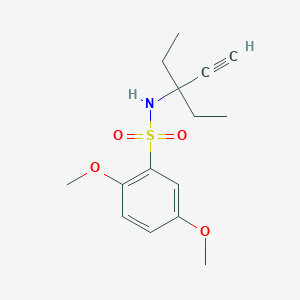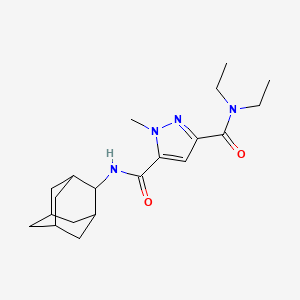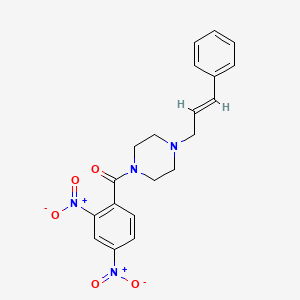![molecular formula C27H26N2O3 B4778568 N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4778568.png)
N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
描述
N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide, commonly known as DMBA, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. DMBA is a benzamide derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
作用机制
DMBA induces mammary tumors through its metabolites, which react with DNA and cause mutations. The metabolites of DMBA are activated by cytochrome P450 enzymes, which convert DMBA to its reactive metabolites. The reactive metabolites of DMBA react with DNA and cause mutations, which can lead to the development of mammary tumors.
Biochemical and Physiological Effects:
DMBA has been shown to have a variety of biochemical and physiological effects. DMBA induces mammary tumors in rodents, and its effects on mammary gland development have also been studied. DMBA has been shown to increase the expression of genes involved in cell proliferation and survival, and it has been shown to decrease the expression of genes involved in apoptosis. DMBA has also been shown to increase the levels of reactive oxygen species, which can cause oxidative damage to DNA.
实验室实验的优点和局限性
DMBA has several advantages for lab experiments. It is a well-established carcinogen that induces mammary tumors in rodents, and its mechanism of action has been extensively studied. DMBA is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, DMBA also has several limitations. It is a potent carcinogen that can be hazardous to work with, and it requires careful handling and disposal. DMBA also has limited applications outside of cancer research, which limits its usefulness for other types of scientific research.
未来方向
There are several future directions for DMBA research. One direction is to study the effects of DMBA on other types of cancer, such as lung cancer or liver cancer. Another direction is to study the effects of DMBA on other organ systems, such as the immune system or the nervous system. Additionally, future research could focus on developing safer and more effective compounds that can be used in scientific research instead of DMBA. Finally, future research could focus on developing new methods for synthesizing and purifying DMBA that are more efficient and environmentally friendly.
科学研究应用
DMBA has been extensively used in scientific research due to its potential applications in cancer research. DMBA is a carcinogen that induces mammary tumors in rodents, and its mechanism of action has been studied extensively. DMBA has been used to study the initiation, promotion, and progression of breast cancer, and its effects on mammary gland development have also been studied. DMBA has also been used to study the effects of environmental pollutants on breast cancer.
属性
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-4-29(5-2)22-13-14-24(18(3)15-22)28-26(30)21-11-8-10-19(16-21)23-17-20-9-6-7-12-25(20)32-27(23)31/h6-17H,4-5H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBKDQXOYMKHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4778489.png)
![N-[4-(aminosulfonyl)phenyl]-4-butylcyclohexanecarboxamide](/img/structure/B4778496.png)





![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4778531.png)

![5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4778552.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide](/img/structure/B4778554.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4778560.png)

![N-{[1-(3-butenoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4778573.png)